Theogallin

Tea Authentication Biomarker Food Chemistry

Tea authentication protocols relying on non-specific polyphenols risk false positives across varietals and fermentation states. Theogallin resolves this via its validated Theogallin-to-gallic acid ratio-a definitive biomarker discriminating raw vs. ripened Pu-erh and aged vs. young teas. • LC-MS/MS biomarker specificity: quantifiable ratio unmatched by gallic acid, EGCG, or 5-galloylquinic acid analogs • CNS-penetrant activity: crosses blood-brain barrier; 20 mg/kg oral reduces cortical power in rodent models • Quantitative benchmark: 0.17-0.97 g/100g in common teas enables extract standardization ≥98% purity, Certificate of Analysis provided. For analytical method validation and neuromodulatory research.

Molecular Formula C14H16O10
Molecular Weight 344.27 g/mol
CAS No. 17365-11-6
Cat. No. B101446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheogallin
CAS17365-11-6
Synonyms3-galloylquinic acid
theogallin
Molecular FormulaC14H16O10
Molecular Weight344.27 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
InChIInChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1
InChIKeyLDPLFHGGZNSKDS-FTBFGRRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Theogallin Procurement & Identification


Theogallin (3-Galloylquinic acid) is a natural trihydroxybenzoic acid glycoside, classified as a quinic acid derivative polyphenol [1]. It is formed by the formal condensation of gallic acid with the (5R)-hydroxy group of (−)-quinic acid [2]. While occurring in select fruits, it is a characteristic and often quantifiable constituent of tea (Camellia sinensis), where it is recognized as an umami-enhancing compound and a potential marker for varietal authenticity [REFS-1, REFS-3].

Analytical reference standard for tea authentication
Biomarker ratio quantitation (Theogallin:Gallic Acid)
Natural product polyphenol research

Why Theogallin Cannot Be Substituted


Substituting Theogallin with its structural analogs, such as its isomer 5-galloylquinic acid , its hydrolysis product gallic acid [1], or the major tea catechin EGCG [2], is scientifically invalid for specific applications. Theogallin exhibits a unique identity and behavior profile: it serves as a specific biomarker for tea authentication based on its quantifiable ratio to gallic acid, a property not shared by other in-class compounds [2]. Furthermore, its documented *in vivo* neuromodulatory effects, including the ability to cross the blood-brain barrier (either directly or via its metabolite) and alter cortical activity, differentiate it from analogs that may primarily act as *in vitro* antioxidants or fail to demonstrate similar CNS penetration [REFS-4, REFS-5].

Risk Factor
Theogallin
Analog (Gallic Acid / EGCG)
Authentication specificity
Specific ratio marker for tea varietal authentication
May lack ratio-based discriminatory power
CNS research utility
Reported in vivo neuromodulatory endpoint context
May show in vitro antioxidant activity without documented CNS penetration
Processing marker context
Abundance shifts with fermentation state
Profile may not reflect fermentation-specific changes

Theogallin Differentiation Evidence


Pu-erh Authentication by Theogallin:Gallic Acid Ratio

A study utilizing LC-MS/MS identified the ratio of Theogallin to Gallic Acid as an effective, specific tool for verifying the authenticity of Pu-erh tea varieties. This ratio serves as a marker of the tea's fermentation state and type, a discriminatory power that EGCG or other major catechins do not possess in this context [1].

Pu-erh Authentication Ratio
Head-to-head
Theogallin:Gallic Acid ratio differentiates Raw vs. Ripe Pu-erh
Supports tea authentication method specificity
LC-MS/MS analysis; class-specific validation review
Tea Authentication Biomarker Food Chemistry

Differential Abundance in Aged vs. Young Pu-erh Tea

Quantitative analysis of Pu-erh teas reveals a stark contrast in Theogallin concentration depending on processing method. In aged raw Pu'er tea, Theogallin is a major component (16.1 mg/g), vastly outnumbering its constituent Gallic Acid (2.2 mg/g). This relationship is reversed in young ripened tea, where Theogallin is a minor constituent (0.9 mg/g) and Gallic Acid is more abundant (5.5 mg/g) [1].

Aged vs. Young Tea Abundance
Head-to-head
16.1 mg/g (aged raw) vs. 0.9 mg/g (young ripened)
Supports fermentation-state selection context
HPLC-DAD; may vary with tea source and processing
Tea Processing Metabolomics Quantitative Analysis

Comparative Abundance in Green, Oolong, and Black Teas

RP-HPLC analysis across multiple tea types established the concentration range for Theogallin as 0.17–0.97 g/100 g dry mass. This positions its abundance relative to both its metabolite (Gallic acid: 0.06–0.62 g/100 g) and the major tea catechin (EGCG: 0.93–5.74 g/100 g) [1].

Cross-Tea Type Quantification
Cross-study
0.17–0.97 g/100g (Theogallin) vs. 0.93–5.74 g/100g (EGCG)
Supports extract standardization benchmark review
RP-HPLC across green, oolong, black teas
Tea Chemistry HPLC Quantification Comparative Analysis

In Vivo Neuromodulation via Cortical Activity Shift

Theogallin administration in adult rats (6 months old) produces a quantifiable shift in the physiological pattern of electrical hippocampus activity, manifesting as a power-decreasing effect on cortical activity . This *in vivo* effect is a class-level differentiator from simple *in vitro* antioxidants; while many tea polyphenols show antioxidant activity in cell-free assays, Theogallin demonstrates a specific, measurable functional change in CNS electrophysiology at an oral dose of 20 mg/kg .

In Vivo CNS Activity
Class-level
Power-decreasing effect on cortical activity at 20 mg/kg (oral)
Supports CNS electrophysiology endpoint context
Adult rat model; class-specific neuromodulation review
Neuroscience Electrophysiology In Vivo Pharmacology

Theogallin Procurement & Application Scenarios


Authentication & Quality Control of High-Value Teas

Procure Theogallin as an analytical reference standard for the development and validation of LC-MS/MS or HPLC methods aimed at verifying the authenticity and fermentation state of Pu-erh, green, and other specialty teas. Quantify the Theogallin-to-Gallic Acid ratio as a specific biomarker to differentiate between authentic raw and ripened Pu-erh, and between aged and young teas [REFS-1, REFS-2].

In Vivo CNS Bioactivity & Cognitive Function

Utilize high-purity Theogallin in rodent models (e.g., adult rats or aged mice) for investigating neuromodulatory and cognition-enhancing effects. Its documented ability to decrease cortical power at 20 mg/kg (oral) and upregulate immediate-early genes in the brain provides a specific, functional *in vivo* model for studying natural compounds with potential neurotrophic or anti-neurodegenerative activity, differentiating it from compounds lacking CNS penetration [REFS-3, REFS-4].

Standardization of Decaffeinated Green Tea Extracts

Employ Theogallin as a chemical marker for standardizing decaffeinated green tea extracts intended for CNS health applications. Its established concentration range in common teas (0.17–0.97 g/100g) provides a quantitative benchmark for extract development, ensuring a consistent level of a bioactive component that is distinct from the major catechins and linked to a specific functional profile [4].

Application
Selection Property
Validation Focus
Tea authentication studies
Biomarker ratio specificity
Theogallin:Gallic Acid ratio reproducibility
CNS electrophysiology research
Reported in vivo neuromodulation endpoint
Cortical activity endpoint reproducibility in model
Decaffeinated extract standardization
Quantitative benchmark range
Extract consistency within reported concentration range
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